3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine
Description
This compound features a pyridine core with three key substituents:
- 3-Cyclopropylmethoxy group: A sterically demanding alkoxy moiety that enhances metabolic stability and influences electronic properties.
- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl): A boronate ester critical for Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in drug synthesis .
- 2-Amino group: A nucleophilic site for further functionalization or hydrogen bonding in biological targets.
Its molecular formula is C₁₄H₂₀BN₂O₃ (MW: 281.13), distinguishing it from analogs through its cyclopropylmethoxy substituent .
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(13(17)18-8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3,(H2,17,18) |
InChI Key |
CMXIBJILDWSRCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of a cyclopropylmethanol derivative with the pyridine ring under basic conditions.
Boronate Ester Formation: The boronate ester is introduced through a reaction with a boronic acid or boronic ester derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing moiety suggests potential applications in drug design and development. Boron compounds are known to interact with biological molecules, influencing enzyme activity and receptor binding.
Case Study:
Research has indicated that boron-containing compounds can enhance the efficacy of certain drugs by improving their pharmacokinetic properties. For instance, studies have shown that modifying drug structures with boron can lead to increased selectivity towards specific biological targets, which is crucial in developing treatments for diseases such as cancer and neurodegenerative disorders.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop eco-friendly pest control agents.
Case Study:
In a recent study on the biocontrol properties of various compounds against agricultural pests, it was found that boron derivatives exhibited significant insecticidal activity. This highlights the potential for 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine to serve as a lead compound in developing new agrochemicals.
Material Science
The incorporation of boron into polymers and other materials can enhance their mechanical properties and thermal stability. This compound could be explored for use in advanced materials.
Case Study:
Research into boron-based polymers has shown improvements in tensile strength and thermal resistance. The unique structure of this compound may allow for similar enhancements when integrated into polymer matrices.
Data Table: Potential Applications of 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired effects.
Comparison with Similar Compounds
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Structure : Methoxy group at position 3, amine at position 2, and boronate at position 5.
- Molecular Formula : C₁₂H₁₉BN₂O₃ (MW: 250.11).
- Key Differences :
2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-pyridinamine
- Structure : Methoxy at position 2, amine at position 3, boronate at position 5.
- Molecular Formula : C₁₂H₁₉BN₂O₃ (MW: 250.11).
- Synthetic Utility: Primarily used in non-cyclopropyl-containing drug intermediates .
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Lacks the 2-amine group but shares the cyclopropylmethoxy and boronate substituents.
- Molecular Formula: C₁₄H₁₉BNO₃ (MW: 267.12).
- Key Differences: Functionalization Potential: Absence of the amine limits its utility in secondary reactions (e.g., amidation) . Application Scope: Primarily a boronate precursor rather than a bioactive intermediate .
Comparative Data Table
Biological Activity
3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H22BNO3
- Molecular Weight : 245.13 g/mol
- IUPAC Name : 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine
The biological activity of this compound can be attributed to its interaction with specific biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules, which may influence signaling pathways and enzymatic activities.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting proteases and kinases that are critical in cancer progression.
- Receptor Modulation : The pyridine ring can interact with various receptors in the central nervous system (CNS), indicating potential neuropharmacological effects.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Anticancer Potential
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine against several cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a rodent model of neuroinflammation. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines and protected neuronal integrity.
Q & A
Q. What are the key synthetic routes for preparing 3-cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves functionalizing pyridine at specific positions. A common route is:
- Step 1: Introduce the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Step 2: Introduce the cyclopropylmethoxy group via nucleophilic substitution or coupling. For example, using cyclopropylmethyl bromide with a base (K₂CO₃) in DMF at 80–100°C .
- Step 3: Amine functionalization at position 2 via Buchwald-Hartwig amination, requiring a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (XPhos) in toluene .
Optimization Tips:
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 316.19 g/mol) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in Suzuki-Miyaura coupling outcomes using this boronic ester?
Answer: Discrepancies in coupling efficiency may arise from steric hindrance or electronic effects. Mitigation strategies include:
- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dtbpf), or XPhos-Pd-G3 for bulky substrates .
- Solvent Optimization: Use THF/H₂O mixtures for hydrophilic partners or toluene for hydrophobic aryl halides .
- Additives: Add K₃PO₄ or Cs₂CO₃ to enhance reactivity .
- Temperature Control: Perform reactions at 60–80°C for thermally sensitive substrates .
Case Study:
A study on similar pyridinylboronic esters showed Pd(dppf)Cl₂ in THF at 70°C achieved >80% coupling yields with aryl bromides .
Q. How can environmental stability and degradation pathways of this compound be assessed in laboratory settings?
Answer: Follow methodologies from environmental fate studies :
- Hydrolysis Stability: Incubate in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor via HPLC for boronic ester cleavage (half-life <24 hours at pH 9 suggests instability) .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Identify byproducts via LC-MS.
- Biotic Degradation: Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess biodegradation rates .
Q. What experimental designs are recommended for evaluating the biological activity of this compound in target validation studies?
Answer: Adopt a tiered approach:
- In Vitro Screening:
- In Vivo Models: Use randomized block designs with control/treated groups (n = 10) to evaluate pharmacokinetics and toxicity .
Example:
A split-plot design was used for similar pyridine derivatives, with treatment groups as main plots and dose levels as subplots .
Methodological Challenges
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?
Answer: Common issues and solutions:
- Impurity Peaks: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts .
- Dynamic Effects: For boronic esters, acquire ¹¹B NMR at high field strength (500 MHz+) to resolve splitting from quadrupolar relaxation .
- Solvent Artifacts: Use deuterated DMSO or CDCl₃ to avoid overlapping signals .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
